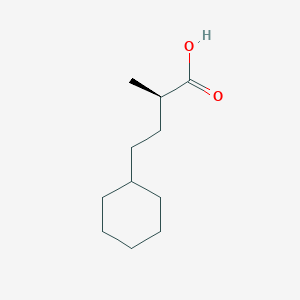

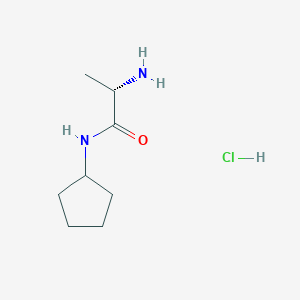

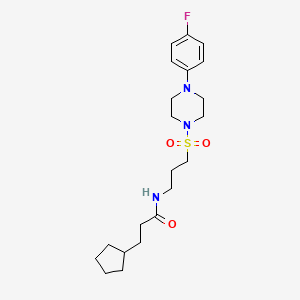

(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Biocatalytic Asymmetric Synthesis

(1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in the synthesis of potent hepatitis C virus NS3/4A protease inhibitors, can be synthesized using biocatalytic asymmetric synthesis. A study isolated bacterial strains for this purpose, with Sphingomonas aquatilis demonstrating high stability and enantioselectivity in this process (Zhu, Shi, Zhang, & Zheng, 2018).

Analytical Method Development

A liquid chromatography-ultraviolet absorbance detection assay using derivatization has been developed for ES-285·HCl [(2S,3R)-2-amino-3-octadecanol hydrochloride], a novel investigational anticancer agent. This method ensures accurate quantification and purity determination of the active pharmaceutical ingredient and its dosage form (Brok, Nuijen, Miranda, Floriano, Munt, Manzanares, & Beijnen, 2003).

Crystal Structure Analysis

The crystal structure of 2-amino-5-methylpyridine hydrochloride, related to (2S)-2-Amino-N-cyclopentylpropanamide hydrochloride, was determined using single-crystal X-ray diffraction techniques. Such studies are essential for understanding the molecular arrangements and stability of crystalline materials (Sherfinski & Marsh, 1975).

Enzymatic Synthesis

Enzymatic resolution has been used in the synthesis of both epimers of L-cyclopentenylglycine, closely related to (2S)-2-Amino-N-cyclopentylpropanamide hydrochloride. This process involved condensation and enantioselective hydrolysis, demonstrating the role of biocatalysts in synthesizing complex organic compounds (Andersen, Nielsen, & Jaroszewski, 2000).

Immunomodulatory Effects

2-alkyl-2-aminopropane-1,3-diols, with a similar structural motif, have been studied as potent immunosuppressants. These compounds showed significant efficacy in prolonging rat skin allograft survival, highlighting their potential in organ transplantations and autoimmune disease treatments (Fujita, Hirose, Yoneta, Sasaki, Inoue, Kiuchi, Hirase, Chiba, Sakamoto, & Arita, 1996).

Optical Resolution and Crystallization

The optical resolution by preferential crystallization of (2RS,3SR)-2-amino-3-chlorobutanoic acid hydrochloride was studied, providing insights into obtaining optically pure compounds, a crucial aspect in the synthesis of many pharmaceuticals (Shiraiwa, Miyazaki, Ohta, Motonaka, Kobayashi, Kubo, & Kurokawa, 1997).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-cyclopentylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIOLMHGLHOXRA-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)

![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)

![3-(3,4-dimethoxyphenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2414397.png)

![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)

![(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2414403.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2414413.png)